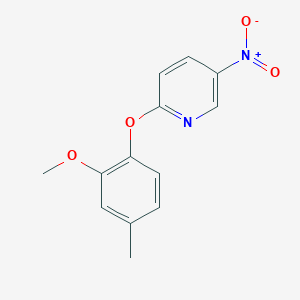![molecular formula C19H23N7O2 B2936533 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923515-65-5](/img/structure/B2936533.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a ketone group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve multistep synthetic routes . For instance, triazole-containing scaffolds are often synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. Density functional theory (DFT) could be used to calculate the optimal structure of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, and the triazole group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting their potential as antimicrobial agents Molecules, Bektaş et al., 2007.
Potential Antihypertensive Agents
Another research by Bayomi et al. (1999) focused on synthesizing 1,2,4-triazolo[1,5-alpha]pyrimidines with different moieties, which showed promising antihypertensive activity. This study highlighted the chemical versatility and therapeutic potential of triazolo[1,5-a]pyrimidine derivatives as antihypertensive agents Bollettino chimico farmaceutico, Bayomi et al., 1999.
5-HT2 Antagonist Activity
Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, evaluating them for 5-HT2 and alpha 1 receptor antagonist activities. The study identified compounds with potent 5-HT2 antagonist activity, contributing to the development of new psychiatric medications Journal of medicinal chemistry, Watanabe et al., 1992.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant activity, suggesting their potential use in treating inflammation and pain Molecules, Abu‐Hashem et al., 2020.
Alpha(1)-Adrenoceptor Antagonists
A study by Betti et al. (2002) described the design, synthesis, and biological evaluation of new compounds as alpha(1)-adrenoceptor antagonists. These compounds were synthesized to match a pharmacophore model for alpha(1)-AR antagonists, showcasing a methodological approach to drug design Journal of medicinal chemistry, Betti et al., 2002.
将来の方向性
特性
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)14-4-6-15(28-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHOJAYGYMUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)
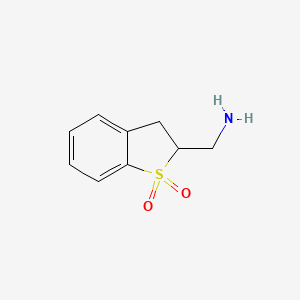
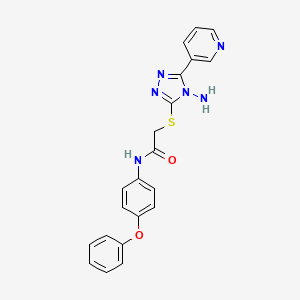
![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
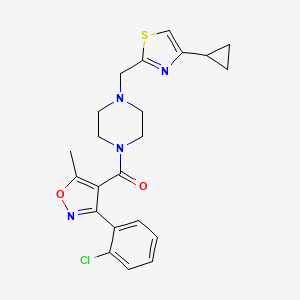
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
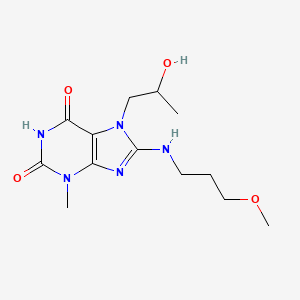
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)
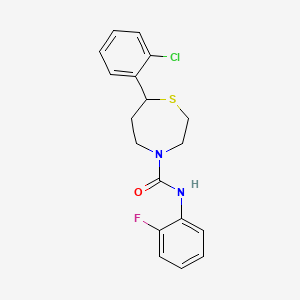
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
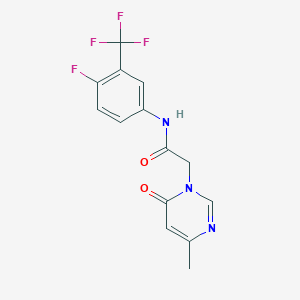
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)
